(5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[c][1,2,5]thiadiazole-5-carboxylate
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Overview
Description
The compound (5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[c][1,2,5]thiadiazole-5-carboxylate is a complex organic molecule that incorporates multiple heterocyclic structures. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of thiophene, isoxazole, and benzo[c][1,2,5]thiadiazole moieties suggests that it may exhibit unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[c][1,2,5]thiadiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. This reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature.
Thiophene Substitution: The thiophene moiety can be introduced through a Suzuki coupling reaction, where a thiophene boronic acid is coupled with a halogenated isoxazole derivative in the presence of a palladium catalyst and a base such as potassium carbonate.
Benzo[c][1,2,5]thiadiazole Incorporation: The benzo[c][1,2,5]thiadiazole unit can be synthesized via a condensation reaction between an appropriate diamine and a dicarboxylic acid derivative, followed by cyclization under acidic conditions.
Final Coupling: The final step involves esterification to form the carboxylate ester, typically using a coupling reagent like DCC (dicyclohexylcarbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups in the benzo[c][1,2,5]thiadiazole moiety can be reduced to amines using reducing agents like tin(II) chloride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The isoxazole ring can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace a leaving group on the ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Tin(II) chloride, hydrogen gas with palladium catalyst.
Bases: Triethylamine, potassium carbonate.
Catalysts: Palladium catalysts for coupling reactions, DMAP for esterification.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted isoxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[c][1,2,5]thiadiazole-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of multiple heterocycles suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties. The thiophene and isoxazole rings are known to be present in many pharmacologically active compounds, suggesting that this molecule could exhibit similar activities.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties. The combination of thiophene and benzo[c][1,2,5]thiadiazole units is particularly interesting for the design of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[c][1,2,5]thiadiazole-5-carboxylate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The isoxazole ring could act as a hydrogen bond acceptor, while the thiophene and benzo[c][1,2,5]thiadiazole units could participate in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[c][1,2,5]thiadiazole-5-carboxylate: can be compared with other compounds containing similar heterocyclic structures, such as:
Uniqueness
The uniqueness of this compound lies in its combination of these three heterocyclic units, which may confer a unique set of properties not found in simpler analogs. This makes it a valuable compound for research and development in multiple scientific disciplines.
Properties
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 2,1,3-benzothiadiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O3S2/c19-15(9-3-4-11-12(6-9)18-23-17-11)20-8-10-7-13(21-16-10)14-2-1-5-22-14/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRQQROOPFVBHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NO2)COC(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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